d-Alaninol

Catalog No.
S662547
CAS No.
35320-23-1
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Alaninol

CAS Number

35320-23-1

Product Name

d-Alaninol

IUPAC Name

(2R)-2-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N

SMILES

CC(CO)N

Synonyms

(2R)-2-Amino-1-propanol; (-)-2-Amino-1-propanol; (-)-2-Aminopropanol; (-)-Alaninol; (2R)-2-Amino-1-propanol; (R)-(-)-2-Aminopropanol; (R)-2-Amino-1-propanol; (R)-2-Aminopropan-1-ol; (R)-2-Aminopropanol; (R)-Alaninol; D-2-Amino-1-propanol; D-Alaninol;

Canonical SMILES

CC(CO)N

Isomeric SMILES

C[C@H](CO)N

Role in bacterial cell wall synthesis:

d-Alaninol is a precursor to d-alanine, which is a crucial component of the peptidoglycan layer in the cell walls of many bacteria. Researchers study the enzymes involved in d-alaninol metabolism to understand bacterial cell wall synthesis and identify potential targets for antibiotic development. [Source: National Institutes of Health, ]

Studies in marine environments:

d-Alaninol is the most abundant d-amino acid in the ocean. Scientists are investigating the role of d-alaninol in the marine dissolved organic nitrogen (DON) pool. They are also exploring the use of d-alanine aminotransferase enzymes from marine bacteria to understand how d-alaninol is recycled and utilized in the ocean. [Source: National Institutes of Health, ]

D-Alaninol, also known as (±)-2-amino-1-propanol, is an organic compound characterized by its amino alcohol structure. It is a chiral molecule, which means it exists in two enantiomeric forms: D-alaninol and L-alaninol. The D-form is particularly significant in biochemical applications due to its role as a building block in various biological processes. D-Alaninol is a colorless liquid at room temperature, exhibiting moderate toxicity upon ingestion and skin contact, and it acts as a severe skin irritant.

  • Interaction with biological membranes: The amphiphilic nature (having both hydrophobic and hydrophilic regions) of d-Alaninol could allow it to interact with cell membranes, potentially affecting their permeability or function [].
  • Enzyme inhibition: The structural similarity of d-Alaninol to some amino acids might enable it to interact with enzymes, potentially inhibiting their activity [].

  • Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to primary amines with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: D-Alaninol participates in nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups like halides or esters.

These reactions are essential for its utility in synthetic organic chemistry.

D-Alaninol plays a crucial role in various biochemical pathways. It has been utilized in the synthesis of compounds such as N6-α-(I-hydroxypropyl) lysine and diastereomers of β-amino alcohols. Its involvement in forming ferrocene–palladium (II) complexes suggests potential implications for cellular processes. Additionally, it has been studied for its effects on enzyme activity, particularly in the context of cell wall biosynthesis in bacteria.

D-Alaninol can be synthesized through several methods:

  • Reduction of Alanine: A common laboratory method involves reducing alanine using lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions.
  • Catalytic Hydrogenation: In industrial settings, D-alaninol is often produced via catalytic hydrogenation of alanine using metal catalysts such as palladium on carbon under high pressure and temperature conditions. This method yields high purity and efficiency.

These synthesis routes highlight the versatility of D-alaninol production.

D-Alaninol finds applications across various fields:

  • Chiral Modifier: It is used as a chiral modifier in asymmetric synthesis and catalysis, particularly on copper surfaces.
  • Pharmaceuticals: Due to its biological activity, it serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Biochemical Research: D-Alaninol is employed in studies related to enzyme mechanisms and metabolic pathways.

These applications underscore its significance in both research and industry.

Research into the interactions of D-alaninol includes its role in enzyme catalysis, particularly with D-alanine—D-alanine ligase, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. This enzyme catalyzes the formation of D-alanyl-D-alanine from ATP and D-alanine, illustrating the compound's importance in microbial physiology . Additionally, studies have explored its interactions with various substrates and inhibitors, enhancing our understanding of its biochemical roles.

D-Alaninol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
L-AlaninolAmino AlcoholEnantiomer of D-alaninol; different biological activity.
D-AlanineAmino AcidPrecursor to D-alanyl-D-alanine; involved in cell wall synthesis.
N-Boc-D-alaninolProtected Amino AlcoholUsed for peptide synthesis; has a protecting group that alters reactivity.
D-Alanyl-D-alanineDipeptideComponent of bacterial peptidoglycan; crucial for cell wall integrity.

D-Alaninol's unique chiral properties make it particularly valuable as a chiral building block in organic synthesis and biochemistry.

The study of D-alaninol originated from broader investigations into D-amino acids, first identified in bacterial peptidoglycan during the 1950s. Early synthetic routes relied on stoichiometric reductions of D-alanine derivatives, as demonstrated by Karrer et al. (1948), who reduced L-alanine esters to yield (S)-2-amino-1-propanol. The 21st century saw paradigm shifts with catalytic methods:

  • 2001: Studer's catalytic hydrogenation of alanine esters achieved 99% enantiomeric excess (ee)
  • 2008: Patent US8344182B2 introduced autoclave-based HCl-mediated synthesis from (S)-1-methoxy-2-propylamine at 135–140°C
  • 2024: Biocatalytic approaches using Escherichia coli BL21(DE3) achieved 7.05 g/L L-alanine yields

Significance in Chirality Research

D-Alaninol's R-configuration makes it indispensable for studying stereochemical effects:

PropertyD-AlaninolL-Alaninol
Optical Rotation (20°C)-16° ± 2° (Neat)+16° ± 2° (Neat)
Enzymatic RecognitionSubstrate for DAAO*Substrate for LAAO*
Bacterial CompatibilityIncorporated in PG**Toxic to most bacteria

DAAO: D-amino acid oxidase; LAAO: L-amino acid oxidase
*
PG: Peptidoglycan

Chiral HPLC studies on Chiralcel OJ-3R columns achieve baseline separation (Rs > 2.0) between enantiomers, critical for pharmaceutical quality control.

Theoretical Framework for D-Alaninol Studies

The molecule's reactivity stems from its:

  • Electron-Deficient Amino Group (pKa = 9.82): Enables Schiff base formation with carbonyl compounds
  • Hydroxyl Nucleophilicity (pKa = 16.5): Participates in Mitsunobu reactions and SN2 displacements
  • Conformational Flexibility: Three stable rotamers observed via ROA spectroscopy due to NH···O hydrogen bonding

Quantum mechanical calculations (B3LYP/6-311++G**) reveal a 12.3 kcal/mol barrier for amine inversion, explaining its configurational stability under physiological conditions.

Position in Modern Synthetic Organic Chemistry

D-Alaninol serves as a building block in:

  • Antibiotics: Core structure in levofloxacin synthesis (Patent US8344182B2)
  • Ligands: Chiral ligands for asymmetric hydrogenation (e.g., BINAP derivatives)
  • Peptidomimetics: Backbone modifier in HIV protease inhibitors

Industrial production metrics (2024):

ParameterToray ProcessBiocatalytic
Purity99.0% ee98.5% ee
Annual Capacity50 MT10 MT
CO2 Footprint8.2 kg/kg2.1 kg/kg

XLogP3

-1

UNII

770ZI70L3Q

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(-)-2-aminopropanol

Dates

Modify: 2023-08-15
Ayme et al. A synthetic molecular pentafoil knot. Nature Chemistry, doi: 10.1038/nchem.1193, published online 6 November 2011 http://www.nature.com/nchem

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